Wybutosine

tRNA modification nucleoside chemistry structural biology

Quantifying tRNA modifications requires chemically precise standards. Precursor intermediates (imG-14) do not replicate yW's biological function, introducing assay ambiguity. - **Definitive endpoint analyte**: Reports on complete Trm5/Tyw1-4 pathway integrity; distinguishes from imG-14 (ΔLogP 1.3) via LC-MS/MRM. - **Critical for chemoresistance models**: Differentiates OHyW vs. imG-14 abundance shifts in taxol-resistant lines (TYW2 downregulation). - **Synthetic availability**: Total synthesis enables isotopologues ([13C,15N]-yW); avoids low-yield natural isolation (0.008% from yeast).

Molecular Formula C21H28N6O9
Molecular Weight 508.5 g/mol
CAS No. 55196-46-8
Cat. No. B12426080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWybutosine
CAS55196-46-8
Molecular FormulaC21H28N6O9
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)CCC(C(=O)OC)NC(=O)OC
InChIInChI=1S/C21H28N6O9/c1-9-11(6-5-10(19(32)34-3)24-21(33)35-4)27-17(31)13-16(25(2)20(27)23-9)26(8-22-13)18-15(30)14(29)12(7-28)36-18/h8,10,12,14-15,18,28-30H,5-7H2,1-4H3,(H,24,33)/t10-,12+,14+,15+,18+/m0/s1
InChIKeyQAOHCFGKCWTBGC-QHOAOGIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wybutosine for tRNA Modification and Analytical Standards


Wybutosine (yW; CAS 55196-46-8) is a hypermodified tricyclic nucleoside found at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), adjacent to the anticodon loop [1]. With a molecular weight of 508.48 g/mol and the molecular formula C21H28N6O9, wybutosine is characterized by a complex tricyclic core (4-demethylwyosine) bearing a methyl group on N4 and a large α-amino-α-carboxypropyl lateral chain on C7 [2]. Its biosynthesis in Saccharomyces cerevisiae requires five enzymes (Trm5, Tyw1, Tyw2, Tyw3, and Tyw4) acting in a strictly sequential order to transform guanosine into the final hypermodified product [3].

tRNA modification profiling (tRNAPhe pos. 37)
five-enzyme pathway integrity endpoint
LC-MS/MS analytical standard workflow

Wybutosine: Why Wyosine Derivatives Cannot Substitute


While wybutosine belongs to the broader family of wyosine derivatives—including wyosine (imG), 4-demethylwyosine (imG-14), and hydroxywybutosine (OHyW)—these compounds differ fundamentally in their biosynthetic maturity, structural complexity, and functional consequences [1]. Wybutosine represents the fully elaborated, terminal product of the five-enzyme pathway, incorporating a unique α-amino-α-carboxypropyl side chain and additional methyl and methoxycarbonyl groups that are absent in earlier intermediates [2]. Critically, in taxol-resistant cancer models, the accumulation of the precursor 4-demethylwyosine (imG-14) due to TYW2 downregulation directly substitutes for the mature hydroxywybutosine, resulting in a measurable loss of drug sensitivity [3]. This demonstrates that substituting wybutosine with a structurally simpler in-class analog does not produce equivalent biological outcomes, making precise compound identity essential for reproducible tRNA modification research, disease mechanism studies, and accurate analytical quantification.

Wyosine and imG-14 lack the α-amino-α-carboxypropyl side chain; simpler precursors may not match mature tRNA modification function.

In taxol-resistant models, imG-14 accumulation replaces hydroxywybutosine; substituting wybutosine with precursors can alter drug-response phenotype readouts.

Distinct LogP and mass require separate calibration standards; using a single wyosine-family standard may introduce systematic quantification error.

Wybutosine Product Differentiation Evidence


Structural Complexity vs. Wyosine Precursors

Wybutosine (yW) is structurally distinguished from its simpler precursor wyosine (imG) and intermediate 4-demethylwyosine (imG-14) by the presence of an α-amino-α-carboxypropyl side chain at C7 and a methoxycarbonyl group [1]. This difference is reflected in molecular weight: wybutosine has a molecular weight of 508.48 g/mol (C21H28N6O9), compared to 335.31 g/mol for wyosine (C15H17N5O5) [2].

Structural complexity
Cross-study comparable
Wybutosine MW 508.48 vs wyosine MW 335.31
(+173.17 g/mol, C6H11N1O4 addition)
Distinct analytical standard required.
Additional polar groups shift retention and ionization; warrants separate reference material.
tRNA modification nucleoside chemistry structural biology

Biosynthetic Enzyme Requirements vs. 4-Demethylwyosine

Wybutosine biosynthesis in S. cerevisiae proceeds through five sequential enzymatic steps (Trm5, Tyw1, Tyw2, Tyw3, Tyw4), whereas the formation of the tricyclic core intermediate 4-demethylwyosine (imG-14) requires only the first two enzymes (Trm5 and Tyw1) [1]. In vitro reconstitution demonstrates that conversion from the yW-187 intermediate to mature wybutosine requires TYW2, TYW3, and TYW4 in the presence of S-adenosylmethionine [2].

Enzyme requirement
Head-to-head
Wybutosine requires 5 enzymes (Trm5,Tyw1–4)
4-demethylwyosine: 2 enzymes (Trm5,Tyw1)
Reports complete pathway integrity.
Only wybutosine/OHyW reflects functional TYW2/3/4; earlier intermediates cannot confirm full pathway.
enzymology tRNA modification biosynthetic pathway

4-Demethylwyosine vs. Hydroxywybutosine in Drug-Resistant Cancer

In taxol-resistant human cancer cell lines (HeLa, A549, MDA-MB-231), UHPLC-MS/MS analysis revealed that 4-demethylwyosine (imG-14) substitutes for hydroxywybutosine (OHyW) as the predominant modification at tRNAPhe position 37 due to TYW2 downregulation [1]. Knockdown of TYW2 in HeLa cells caused both accumulation of imG-14 and a reduction in taxol potency [1].

Drug-resistant cancer model
Head-to-head
OHyW predominant in sensitive cells → imG-14 predominant in taxol-resistant cells
Supports taxol-resistance model interpretation.
TYW2 downregulation drives modification switch; imG-14 cannot substitute for mature wybutosine in phenotype studies.
cancer drug resistance tRNA modification biomarker discovery

Synthetic Yield: Wybutosine vs. Wybutine

Wybutosine can be chemically synthesized; upon treatment with hydrochloric acid, wybutosine releases the fluorescent base wybutine with a reported yield of 88% [1]. This contrasts with the isolation yield of natural wybutosine from yeast tRNA, which yielded only 80 μg from 1 g of unfractionated tRNA (0.008% yield) [2].

Synthetic yield
Cross-study comparable
Natural isolation 0.008% yield (80 µg/g tRNA)
Chemical hydrolysis to wybutine 88% yield
Synthetic standards are preferred for analytical use.
Natural abundance too low for routine LC-MS quantification; synthetic wybutosine and isotopologues enable reliable workflows.
synthetic chemistry nucleoside synthesis analytical standards

Wybutosine vs. Hydroxywybutosine Physicochemical Properties

Wybutosine (yW) has a predicted LogP (octanol-water partition coefficient) of -0.5, whereas hydroxywybutosine (OHyW), which contains an additional hydroxyl group, has a predicted LogP of -1.8 [1][2]. This difference in hydrophilicity directly affects reversed-phase HPLC retention times and requires distinct chromatographic conditions for separation and quantification.

Physicochemical LogP
Cross-study comparable
Wybutosine LogP = −0.5
Hydroxywybutosine LogP = −1.8 (predicted)
Separate calibration standards required for LC-MS.
ΔLogP 1.3 drives retention time shift; single-standard approach may introduce systematic error in multi-analyte profiling.
analytical chemistry LC-MS method development

Wybutosine Application Scenarios


LC-MS/MS Internal Standard for tRNA Modification Profiling

Synthetic wybutosine and its stable isotopologues serve as precise internal standards for LC-MS quantification of tRNA modifications in plant, yeast, and mammalian tissues [1]. The compound's distinct LogP (-0.5) and molecular weight (508.48 g/mol) enable specific multiple reaction monitoring (MRM) transitions that separate wybutosine from its precursor 4-demethylwyosine (imG-14) and the hydroxylated form OHyW, which differ in retention time due to their disparate hydrophilicity (ΔLogP = 1.3) [2]. This application is essential for studies correlating tRNA modification status with cellular stress responses, developmental stages, or disease progression.

TYW Enzyme Activity Complementation Assays

Wybutosine serves as the endpoint analyte for assessing the enzymatic activity of the terminal three enzymes (TYW2, TYW3, TYW4) in the wybutosine biosynthetic pathway [1]. In complementation assays using yeast knockout strains (ΔTYW2, ΔTYW3, ΔTYW4), the restoration of wybutosine synthesis—measured by mass spectrometry or HPLC—provides direct evidence of human ortholog functionality [2]. Because earlier intermediates like 4-demethylwyosine (imG-14) require only two enzymes (Trm5, Tyw1) [3], wybutosine is the only analyte that reports on the complete, five-enzyme pathway integrity, making it indispensable for structure-function studies of TYW enzymes linked to cancer and neurological disorders.

Biomarker Validation in Taxol-Resistant Cancer Research

Hydroxywybutosine (OHyW) and its precursor 4-demethylwyosine (imG-14) exhibit reciprocal abundance changes in taxol-resistant cancer cell lines, with imG-14 substituting for OHyW as the predominant tRNAPhe modification due to TYW2 downregulation [1]. Wybutosine (and its hydroxylated derivative) are thus essential reference standards for UHPLC-MS/MS-based biomarker studies investigating the mechanistic link between tRNA modification reprogramming and acquired chemoresistance. The compound's distinct retention properties and MS fragmentation patterns enable unambiguous identification and quantification in complex tRNA hydrolysates from clinical or experimental samples.

Synthetic Chemistry and Nucleoside Analog Development

The reported 88% yield for acid-catalyzed conversion of wybutosine to the fluorescent base wybutine [1] provides a benchmark for synthetic route optimization and quality control of in-house synthesized material. Furthermore, the total synthesis of wybutosine, as described in the literature [2], enables the preparation of isotopically labeled analogs ([13C, 15N]-yW) that are critical for absolute quantification in plant and mammalian tissues, circumventing the impractically low yields (0.008%) of natural isolation from yeast tRNA [3]. This synthetic accessibility makes wybutosine a valuable starting material for developing novel nucleoside analogs with potential therapeutic applications.

Application
Selection Property
Validation Focus
LC-MS/MS tRNA modification profiling
Distinct MRM transitions & LogP-based separation
Separation from imG-14 and OHyW; matrix-effect review
TYW enzyme complementation assays
Five-enzyme pathway endpoint
Mass spectrometry or HPLC confirmation of yW/OHyW production
Taxol-resistance biomarker studies
tRNA modification substitution pattern
UHPLC-MS/MS quantification in research matrices
Nucleoside analog synthesis
Synthetic yield and isotopologue accessibility
Method development & quality control benchmarks

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